![molecular formula C4H9ClFN B3155078 (2S)-2-(Fluoromethyl)azetidine hydrochloride CAS No. 791614-73-8](/img/structure/B3155078.png)
(2S)-2-(Fluoromethyl)azetidine hydrochloride
Overview
Description
“(2S)-2-(Fluoromethyl)azetidine hydrochloride” is a chemical compound with the molecular formula C4H9ClFN and a molecular weight of 125.57 g/mol .
Synthesis Analysis
The synthesis of azetidines, such as “this compound”, can be achieved through the aza Paternò–Büchi reaction. This [2 + 2] photocycloaddition reaction between an imine and an alkene component is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 125.57 g/mol and a molecular formula of C4H9ClFN .Scientific Research Applications
1. Azetidine Analogs in Plant Physiology
Azetidine compounds, such as Azetidine 2-carboxylic acid (AZ), have been used to explore the relationship between protein synthesis and ion transport in plants. AZ's effect on ion uptake and release in barley roots suggests its potential in understanding enzymatic processes in plant biology (Pitman et al., 1977).
2. Antibacterial Applications
7-Azetidinylquinolones, closely related to azetidine, have shown significant antibacterial activity. These compounds exhibit broad-spectrum efficacy, particularly against Gram-positive bacteria, suggesting their potential in developing new antibacterial agents (Frigola et al., 1993); (Frigola et al., 1995).
3. Synthesis and Transformation
Azetidines, including variants like 2S-2-(Fluoromethyl)azetidine, are known for their stability and ability to undergo various chemical reactions. These properties make them valuable in synthesizing cyclic products like piperidines, pyrrolidines, and pyrroles (Singh et al., 2008).
4. Medical Imaging Applications
Azetidine derivatives, such as those used in the ApoSense family of compounds, are explored for selective targeting and accumulation in cells undergoing apoptosis. This has applications in molecular imaging, particularly in monitoring antiapoptotic drug treatments (Basuli et al., 2012).
5. Enzyme Inhibitors
Azetidine-based compounds have been investigated for their potential as enzyme inhibitors. These include applications in dipeptidyl peptidase IV (DPP IV) inhibition, which is crucial in various physiological processes (Ferraris et al., 2007).
6. Potential in Drug Discovery
Azetidines are important in medicinal chemistry for their role in accessing chemical space for drug discovery. Their synthesis and functionalization have been a subject of extensive research, indicating their potential in creating novel pharmaceuticals (Mehra et al., 2017).
Future Directions
Azetidines, such as “(2S)-2-(Fluoromethyl)azetidine hydrochloride”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions. Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore new synthesis methods, reaction types, and applications .
properties
IUPAC Name |
(2S)-2-(fluoromethyl)azetidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c5-3-4-1-2-6-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQHZWCADAZCLW-WCCKRBBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CF.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1CF.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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